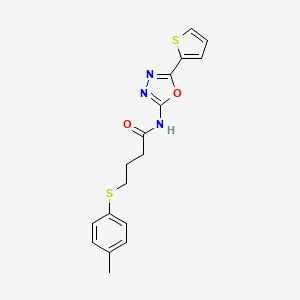
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, also known as TOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOTB is a thiophene-based compound that belongs to the family of oxadiazoles.
Aplicaciones Científicas De Investigación
Biological Activities and Synthesis
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide and its derivatives have garnered interest for their potential biological activities, particularly as lipoxygenase inhibitors, which could have implications for treating various inflammatory conditions. The synthesis process often involves converting various organic acids into esters, hydrazides, and subsequently oxadiazole thiols, demonstrating a versatile chemical framework conducive to biological activities. For instance, compounds synthesized with the oxadiazole moiety showed moderately good activities against the lipoxygenase enzyme, hinting at their potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Activities
Further exploration into the chemical structure of these compounds reveals their utility in synthesizing derivatives with antimicrobial and anticancer properties. Specific derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate success against certain strains. This suggests that with further modification, these compounds could be developed into more effective antimicrobial agents (A. Farag et al., 2009). Additionally, the incorporation of oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant inhibition against urease enzymes, indicating their potential as potent inhibitors with therapeutic applications (M. Nazir et al., 2018).
Enzyme Inhibition and Photovoltaic Application
The diverse biological activities of these compounds extend to enzyme inhibition, where specific butanamide derivatives have been identified as dual inhibitors of cyclooxygenase and lipoxygenase pathways, showcasing their potential in pain and inflammation management. Such compounds, exemplified by S 19812, display significant analgesic and anti-inflammatory activities alongside excellent gastric tolerance, suggesting a promising avenue for developing new therapeutic agents (C. Tordjman et al., 2003). Additionally, the electron-deficient heterocycle 1,3,4-oxadiazole, when introduced to thieno[3,4-b]thiophene, constructs a novel building block for low-bandgap polymers, indicating its potential in enhancing the efficiency of photovoltaic devices (Dangqiang Zhu et al., 2015).
Propiedades
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-6-8-13(9-7-12)23-10-3-5-15(21)18-17-20-19-16(22-17)14-4-2-11-24-14/h2,4,6-9,11H,3,5,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQOFUJICDUQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)

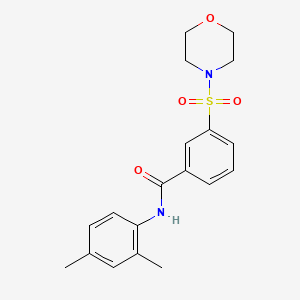
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

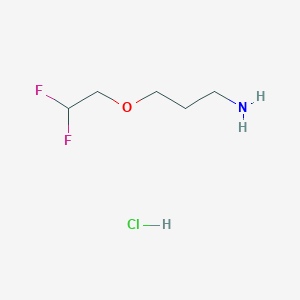
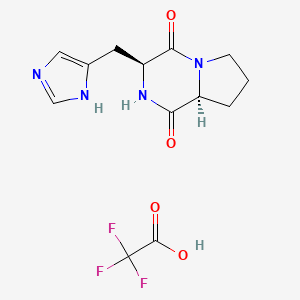
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)
![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

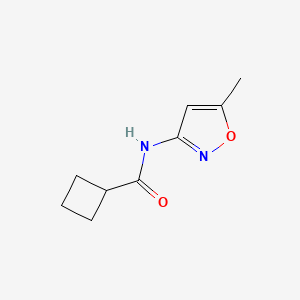
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)
![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)